molecular formula C29H47N7O9S B14203574 L-Lysyl-L-tyrosyl-L-glutaminyl-L-methionyl-L-threonine CAS No. 852910-73-7

L-Lysyl-L-tyrosyl-L-glutaminyl-L-methionyl-L-threonine

Cat. No.: B14203574
CAS No.: 852910-73-7
M. Wt: 669.8 g/mol
InChI Key: ZVUXPGDMWQVMMB-MGRYITIBSA-N
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Description

L-Lysyl-L-tyrosyl-L-glutaminyl-L-methionyl-L-threonine is a peptide compound composed of five amino acids: lysine, tyrosine, glutamine, methionine, and threonine. Peptides like this one play crucial roles in various biological processes, including cell signaling, immune responses, and enzymatic activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-tyrosyl-L-glutaminyl-L-methionyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino group of the incoming amino acid reacts with the carboxyl group of the growing peptide chain.

    Deprotection: Removal of protecting groups from the amino acids to allow for further reactions.

    Cleavage: The final peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-tyrosyl-L-glutaminyl-L-methionyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups through chemical modifications.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Lysyl-L-tyrosyl-L-glutaminyl-L-methionyl-L-threonine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling pathways and protein-protein interactions.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a bioactive peptide with specific biological functions.

    Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Lysyl-L-tyrosyl-L-glutaminyl-L-methionyl-L-threonine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins, thereby modulating signaling pathways or enzymatic activities. The exact molecular targets and pathways involved can vary based on the peptide’s sequence and structure.

Comparison with Similar Compounds

Similar Compounds

    L-Lysyl-L-tyrosyl-L-glutamic acid: Similar in structure but with a glutamic acid residue instead of glutamine.

    L-Glutaminyl-L-tyrosyl-L-glutaminyl-L-methionyl-L-threonine: Contains an additional glutamine residue.

    L-Threonyl-L-glutaminyl-L-tyrosyl-L-aspartyl-L-lysyl: Different sequence but shares some common amino acids.

Uniqueness

L-Lysyl-L-tyrosyl-L-glutaminyl-L-methionyl-L-threonine is unique due to its specific sequence, which imparts distinct chemical and biological properties. Its combination of amino acids allows for unique interactions with biological targets, making it valuable for various research and industrial applications.

Properties

CAS No.

852910-73-7

Molecular Formula

C29H47N7O9S

Molecular Weight

669.8 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C29H47N7O9S/c1-16(37)24(29(44)45)36-27(42)21(12-14-46-2)34-26(41)20(10-11-23(32)39)33-28(43)22(15-17-6-8-18(38)9-7-17)35-25(40)19(31)5-3-4-13-30/h6-9,16,19-22,24,37-38H,3-5,10-15,30-31H2,1-2H3,(H2,32,39)(H,33,43)(H,34,41)(H,35,40)(H,36,42)(H,44,45)/t16-,19+,20+,21+,22+,24+/m1/s1

InChI Key

ZVUXPGDMWQVMMB-MGRYITIBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)N)O

Origin of Product

United States

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